molecular formula C16H23NO3 B1375614 trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate CAS No. 1448682-11-8

trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate

Cat. No.: B1375614
CAS No.: 1448682-11-8
M. Wt: 277.36 g/mol
InChI Key: DISTZHMQLVYZLN-KGLIPLIRSA-N
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Chemical Reactions Analysis

Types of Reactions: trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Biological Activity

trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate, often referred to as THPPC, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

THPPC has a complex molecular structure characterized by a piperidine ring with a tert-butyl ester, a hydroxyl group, and a phenyl group. Its molecular formula is C16H23NO3C_{16}H_{23}NO_3, with a molecular weight of 277.36 g/mol. The presence of specific functional groups imparts distinct reactivity and biological activity.

PropertyValue
Molecular FormulaC16H23NO3
Molecular Weight277.36 g/mol
Key Functional GroupsHydroxyl, Phenyl, Piperidine

The biological activity of THPPC is primarily attributed to its interactions with various molecular targets through:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity.
  • π-π Interactions : The phenyl group can participate in π-π interactions, enhancing binding stability to biological targets.

These interactions may modulate several biochemical pathways, making THPPC valuable in therapeutic contexts.

Role in PROTAC Development

THPPC serves as a semi-flexible linker in Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to target specific proteins for degradation via the ubiquitin-proteasome system (UPS). This role is crucial for the development of targeted therapies in various diseases, including cancer.

Comparative Analysis with Similar Compounds

A comparison of THPPC with structurally similar compounds highlights its unique advantages:

Compound NameMolecular FormulaKey Features
1-Boc-4-hydroxypiperidineC12H21NO3Lacks phenyl group
tert-Butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylateC17H25NO4Contains additional hydroxymethyl group

THPPC's specific substitution pattern enhances its reactivity and potential applications in biological systems.

Anti-Tuberculosis Activity

Recent studies have explored the anti-tubercular activity of compounds related to THPPC. A high-throughput screening identified several analogs with significant inhibitory effects against Mycobacterium tuberculosis. For instance, compounds derived from the 4-phenyl piperidine series demonstrated minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM, indicating potential therapeutic applications against tuberculosis .

Neuroprotective Effects

In neuropharmacological studies, THPPC has shown promise in protecting against neurodegenerative processes. In an experimental model mimicking Alzheimer's disease (AD), THPPC exhibited moderate protective effects against amyloid-beta (Aβ) deposition by reducing inflammatory markers such as TNF-α and free radicals . This suggests its potential role in AD treatment strategies.

Case Studies

  • Study on PROTACs : Research demonstrated that THPPC-based PROTACs could effectively degrade target proteins implicated in cancer progression. The study highlighted the importance of linker flexibility and binding affinity in achieving successful protein degradation.
  • Neuroprotective Study : A study investigating the effects of THPPC on Aβ aggregation showed that treatment with THPPC significantly reduced plaque formation compared to control groups, indicating its potential utility in AD therapeutics.

Properties

IUPAC Name

tert-butyl (3S,4S)-4-hydroxy-3-phenylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISTZHMQLVYZLN-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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